1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a phenylethyl group and dimethyl substitutions, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- typically involves a multi-step process. One common method is the condensation of cyanoguanidine with aromatic aldehydes and arylamines. This reaction is often carried out in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. This method uses readily available starting materials and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring undergoes substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzoguanamine: Another triazine derivative with similar structural features.
Propazine: A triazine herbicide with different functional groups but similar core structure.
Hexamethylmelamine: Used clinically for its antitumor properties.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its phenylethyl group and dimethyl substitutions make it particularly interesting for research in drug development and industrial applications .
Properties
CAS No. |
4086-50-4 |
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Molecular Formula |
C19H23N5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6,6-dimethyl-1-[3-(2-phenylethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H23N5/c1-19(2)23-17(20)22-18(21)24(19)16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H4,20,21,22,23) |
InChI Key |
DPVIAFCXICQIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)CCC3=CC=CC=C3)N)N)C |
Origin of Product |
United States |
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